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Compound of Interest

Compound Name: Disperse orange 62

Cat. No.: B12361856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and

precursors for the monoazo dye, Disperse Orange 62 (C.I. 11239). The synthesis involves a

multi-step process, beginning with the preparation of two key precursors: 2,6-dichloro-4-

nitroaniline and 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate. This is followed by the

diazotization of the aniline derivative and subsequent azo coupling with the benzoate coupling

component.

Core Synthesis Pathway
The synthesis of Disperse Orange 62 is achieved through the following sequential reactions:

Synthesis of Precursor A (Diazo Component): Preparation of 2,6-dichloro-4-nitroaniline via

the chlorination of p-nitroaniline.

Synthesis of Precursor B (Coupling Component): A two-step synthesis of 2-((2-cyanoethyl)

(phenyl)amino)ethyl benzoate, commencing with the cyanoethylation of N-

phenylethanolamine to form 2-((2-cyanoethyl)(phenyl)amino)ethanol, followed by its

benzoylation.

Final Dye Synthesis: The diazotization of 2,6-dichloro-4-nitroaniline and its subsequent azo

coupling reaction with 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate to yield Disperse
Orange 62.[1]
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Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the precursors

and the final dye product.

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Typical Yield
(%)

Melting Point
(°C)

2,6-dichloro-4-

nitroaniline
C₆H₄Cl₂N₂O₂ 207.01 87 - 96.6 185 - 194

2-((2-cyanoethyl)

(phenyl)amino)et

hanol

C₁₁H₁₄N₂O 190.24

High (Typical for

Michael

Additions)

Not specified

2-((2-cyanoethyl)

(phenyl)amino)et

hyl benzoate

C₁₈H₁₈N₂O₂ 294.35

High (Typical for

Schotten-

Baumann)

Not specified

Disperse Orange

62
C₂₅H₂₁Cl₂N₅O₄ 526.37

High (Typical for

Azo Coupling)
Not specified

Experimental Protocols
Synthesis of 2,6-dichloro-4-nitroaniline (Precursor A)
Multiple methods exist for the synthesis of 2,6-dichloro-4-nitroaniline from p-nitroaniline. Below

are two common protocols.

Protocol 1.A: Chlorination using Potassium Chlorate

Materials: p-Nitroaniline, concentrated hydrochloric acid, potassium chlorate, water, glacial

acetic acid, ethanol.

Procedure:

In a reaction flask, dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric

acid, warming the mixture to 50°C.
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Separately, prepare a solution of 16.4 g of potassium chlorate in 350 ml of water.

Gradually add the potassium chlorate solution to the p-nitroaniline solution from a

dropping funnel at approximately 25°C.

After the addition is complete, dilute the reaction mixture with a large volume of water to

precipitate the product.

Collect the precipitate by filtration and wash thoroughly with water, followed by a small

amount of alcohol.

Purify the crude product by recrystallization from glacial acetic acid or a mixture of acetic

acid and alcohol.

Expected Yield: 87% of lemon-yellow needles with a melting point of 185-188°C.[2]

Protocol 1.B: Chlorination using Chlorine Bleaching Liquor

Materials: p-Nitroaniline, dilute aqueous hydrochloric acid or nitric acid, chlorine bleaching

liquor (e.g., sodium hypochlorite solution), dispersing agent.

Procedure:

Suspend 1 mole of p-nitroaniline in 3-6 moles of dilute aqueous hydrochloric acid or nitric

acid containing a dispersing agent.

Cool the suspension to 5-10°C.

Introduce the chlorine bleaching liquor. The formation of 2-chloro-4-nitroaniline occurs at

5-10°C, followed by the formation of 2,6-dichloro-4-nitroaniline, initially at 15-20°C.

Once 90-95% conversion to the dichloro product is achieved, raise the temperature to

70°C without further addition of the bleaching liquor.

Conduct post-chlorination by adding more chlorine bleaching liquor at a temperature

between 20°C and 70°C.[3]
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Synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethyl
benzoate (Precursor B)
This synthesis is a two-step process.

Step 2.A: Synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethanol

Reaction Type: Cyanoethylation (a Michael addition).

Materials: N-phenylethanolamine, acrylonitrile, and a basic catalyst (e.g., sodium hydroxide

or a quaternary ammonium hydroxide).

Generalized Procedure:

In a reaction vessel, dissolve N-phenylethanolamine in a suitable solvent.

Add a catalytic amount of a strong base.

Slowly add acrylonitrile to the reaction mixture, maintaining the temperature, as the

reaction is exothermic.

Stir the mixture until the reaction is complete (monitored by TLC or GC).

Neutralize the catalyst with a weak acid.

The product can be isolated by extraction and purified by distillation or chromatography.

Step 2.B: Synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate

Reaction Type: Benzoylation (an esterification, often under Schotten-Baumann conditions).

Materials: 2-((2-cyanoethyl)(phenyl)amino)ethanol, benzoyl chloride, a base (e.g., pyridine or

aqueous sodium hydroxide), and a suitable solvent (e.g., dichloromethane or a two-phase

system).

Generalized Procedure:

Dissolve 2-((2-cyanoethyl)(phenyl)amino)ethanol in the chosen solvent.
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Add the base to the solution.

Cool the mixture in an ice bath.

Slowly add benzoyl chloride to the reaction mixture with vigorous stirring.

Allow the reaction to proceed to completion.

If using an aqueous base, separate the organic layer. Wash the organic layer with dilute

acid, water, and brine.

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and

remove the solvent under reduced pressure to obtain the crude product.

Purify the product by recrystallization or column chromatography.

Synthesis of Disperse Orange 62
Reaction Type: Diazotization followed by azo coupling.

Materials: 2,6-dichloro-4-nitroaniline, sodium nitrite, a strong mineral acid (e.g., hydrochloric

acid or sulfuric acid), 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate, and a suitable solvent

system.

Generalized Procedure:

Diazotization:

In a beaker, suspend 2,6-dichloro-4-nitroaniline (1 equivalent) in a mixture of

concentrated hydrochloric acid and water.

Stir the mixture vigorously to form a fine slurry.

Cool the slurry to 0-5°C in an ice-salt bath with continuous stirring.

In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in water and cool the

solution to 0-5°C.
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Add the cold sodium nitrite solution dropwise to the cold aniline slurry over 15-20

minutes, ensuring the temperature does not rise above 5°C. This forms the diazonium

salt solution.[4]

Azo Coupling:

In a separate reaction vessel, dissolve the coupling component, 2-((2-cyanoethyl)

(phenyl)amino)ethyl benzoate (1 equivalent), in a suitable solvent and cool to 0-5°C.

The pH may need to be adjusted depending on the specific coupling conditions.

Slowly add the cold diazonium salt solution to the solution of the coupling component

with efficient stirring, maintaining the temperature between 0-5°C.

Continue stirring the reaction mixture at 0-5°C for an additional 30-60 minutes to ensure

complete coupling.

The precipitated Disperse Orange 62 dye is then collected by filtration.

Wash the dye thoroughly with cold water until the filtrate is neutral.

Dry the final product in an oven at 60-80°C.[4]

For higher purity, the dye can be recrystallized from a suitable solvent.

Mandatory Visualizations
The following diagrams illustrate the key synthesis pathways.

p-Nitroaniline 2,6-dichloro-4-nitroanilineChlorination+ HCl
+ KClO₃ (or Cl₂/H₂O₂)

Click to download full resolution via product page

Caption: Synthesis of Precursor A: 2,6-dichloro-4-nitroaniline.
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Caption: Synthesis of Precursor B: 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate.

2,6-dichloro-4-nitroaniline Diazonium Salt IntermediateDiazotization+ NaNO₂

+ HCl (0-5°C)

Disperse Orange 62
Azo Coupling

2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide to the Synthesis of Disperse
Orange 62]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12361856#disperse-orange-62-synthesis-pathway-
and-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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